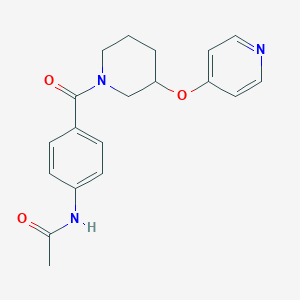
N-(4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide, also known as PPAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPAC is a small molecule that has been synthesized through a specific method and has been found to have unique biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Novel Anxiolytics
Research on diarylacetylene piperidinyl amides, closely related to the compound , has identified potential applications in treating anxiety. A study highlighted one derivative with modest affinity for neurokinin NK-1 and NK-2 receptors, which are involved in mood and emotion regulation, suggesting its use as a novel anxiolytic with potential clinical efficacy for anxiety treatment (Kordik et al., 2006).
Insecticidal Properties
Pyridine derivatives, akin to "N-(4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide," have been studied for their insecticidal activities. A specific derivative showed significant effectiveness against the cowpea aphid, Aphis craccivora Koch, indicating the potential of these compounds in developing new insecticides (Bakhite et al., 2014).
Chemical Synthesis and Structural Analysis
Several studies have focused on the synthesis, structural analysis, and chemical properties of related pyridine and piperidine derivatives. These include the exploration of their crystal structures, providing insights into the molecular configurations and potential interactions with other molecules. This research supports the development of new materials and compounds for various scientific and industrial applications (Umezono & Okuno, 2015).
Gastroprotective Activity
Compounds structurally related to "this compound" have been evaluated for their gastroprotective activities. Research has identified derivatives that show histamine H2 receptor antagonistic activity, along with gastric anti-secretory and gastroprotective actions, suggesting their potential in treating gastrointestinal disorders (Hirakawa et al., 1998).
Photocatalysis
Studies on the photochemical synthesis of N-arylacetyl lactams from related compounds have shown the potential of these reactions in creating new chemical entities through photo-induced transformations. This research could lead to innovative methods in synthetic chemistry, facilitating the development of novel compounds with diverse applications (Jiang et al., 2013).
Propiedades
IUPAC Name |
N-[4-(3-pyridin-4-yloxypiperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14(23)21-16-6-4-15(5-7-16)19(24)22-12-2-3-18(13-22)25-17-8-10-20-11-9-17/h4-11,18H,2-3,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXPRMSWZABGLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

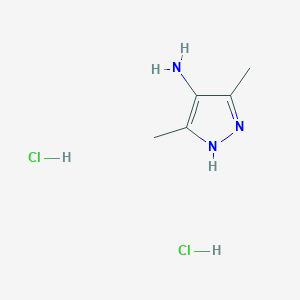
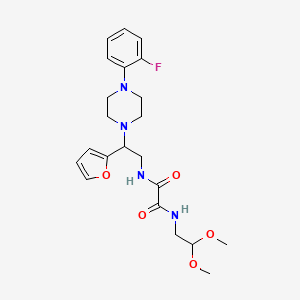
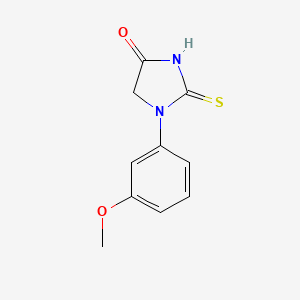


![3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide](/img/structure/B2605503.png)
![Methyl 6-acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2605505.png)

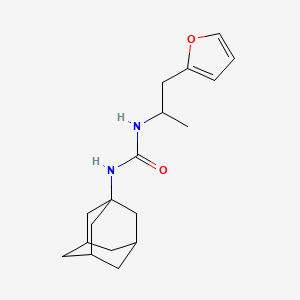
![2-Mercaptobenzo[d]thiazol-6-ol](/img/structure/B2605512.png)

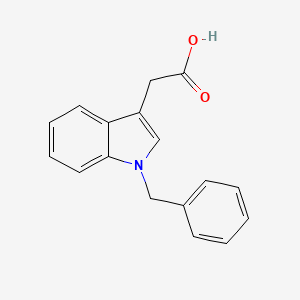
![4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline](/img/structure/B2605517.png)
![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2605518.png)